N-(4-iodophenyl)-4-(trifluoromethyl)benzamide
CAS No.:
Cat. No.: VC0957465
Molecular Formula: C14H9F3INO
Molecular Weight: 391.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H9F3INO |
|---|---|
| Molecular Weight | 391.13 g/mol |
| IUPAC Name | N-(4-iodophenyl)-4-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C14H9F3INO/c15-14(16,17)10-3-1-9(2-4-10)13(20)19-12-7-5-11(18)6-8-12/h1-8H,(H,19,20) |
| Standard InChI Key | VTVLWVLMDYRPGZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)I)C(F)(F)F |
| Canonical SMILES | C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)I)C(F)(F)F |
Introduction
Chemical Structure and Properties
Molecular Structure
The molecular structure of N-(4-iodophenyl)-4-(trifluoromethyl)benzamide consists of a 4-(trifluoromethyl)benzoyl group connected to a 4-iodoaniline moiety through an amide bond. The trifluoromethyl group (CF₃) is positioned at the para position of one benzene ring, while the iodine atom occupies the para position of the second aromatic ring. This structural arrangement creates a molecule with distinct electronic characteristics due to the electron-withdrawing nature of both the CF₃ group and the iodine atom, which significantly influences its chemical behavior and interactions.
Physical and Chemical Properties
The physical and chemical properties of N-(4-iodophenyl)-4-(trifluoromethyl)benzamide are primarily dictated by its molecular structure, particularly the presence of the trifluoromethyl and iodine substituents. The following table summarizes the key physicochemical properties of this compound:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₉F₃INO |
| Molecular Weight | 391.13 g/mol |
| IUPAC Name | N-(4-iodophenyl)-4-(trifluoromethyl)benzamide |
| InChI | InChI=1S/C14H9F3INO/c15-14(16,17)10-3-1-9(2-4-10)13(20)19-12-7-5-11(18)6-8-12/h1-8H,(H,19,20) |
| InChIKey | VTVLWVLMDYRPGZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)I)C(F)(F)F |
| PubChem Compound ID | 1019468 |
The compound's physical state is presumed to be a solid at room temperature, which is typical for benzamide derivatives with similar molecular weights. The presence of both a trifluoromethyl group and an iodine atom would likely impart certain solubility characteristics, making it more soluble in organic solvents compared to water due to its predominantly hydrophobic nature.
Synthesis Methods
The synthesis of N-(4-iodophenyl)-4-(trifluoromethyl)benzamide typically involves the reaction between 4-trifluoromethylbenzoic acid and 4-iodoaniline. This reaction follows the general pathway for amide formation, where the carboxylic acid is activated and then coupled with the amine component.
A typical synthetic route would involve the following steps:
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Activation of 4-trifluoromethylbenzoic acid using appropriate coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or acyl chloride formation
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Reaction of the activated acid intermediate with 4-iodoaniline
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Formation of the amide bond with the elimination of water
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Purification of the final product using techniques such as recrystallization or column chromatography
The synthetic process can be optimized using various reagents and conditions to enhance yield and purity. For example, the reaction might be performed under mild basic conditions to neutralize the acid byproduct, and at controlled temperatures to minimize side reactions.
Chemical Reactivity
The chemical reactivity of N-(4-iodophenyl)-4-(trifluoromethyl)benzamide is significantly influenced by its electronic structure, particularly the electron-withdrawing effects of the trifluoromethyl and iodine substituents. These electron-withdrawing groups enhance electrophilicity at specific positions on the aromatic rings, making those positions more susceptible to nucleophilic attack.
The iodine atom at the para position of one of the phenyl rings provides a reactive site for various transition metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck coupling. This reactivity makes the compound valuable as a building block in organic synthesis for constructing more complex molecular architectures.
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Increasing the acidity of the amide N-H proton through its electron-withdrawing effect
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Altering the electron distribution in the aromatic ring to which it is attached
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Potentially influencing intermolecular interactions through its unique electronic and steric properties
Applications
Medicinal Chemistry Applications
N-(4-iodophenyl)-4-(trifluoromethyl)benzamide has potential applications in medicinal chemistry due to its unique structural features. Compounds containing halogen substituents, particularly iodine, often exhibit enhanced biological activity resulting from improved binding interactions with target proteins or enzymes.
The iodine atom may facilitate binding through halogen bonding interactions, which are similar to hydrogen bonds but involve a halogen atom as the electron acceptor. Meanwhile, the trifluoromethyl group could influence binding affinity due to its strong electron-withdrawing properties and hydrophobic character.
These structural attributes make the compound potentially valuable for:
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Development of novel pharmaceutical agents targeting specific protein binding sites
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Structure-activity relationship studies to understand the influence of electron-withdrawing groups on biological activity
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Serving as intermediates in the synthesis of more complex bioactive molecules
Research Applications
Beyond its potential in medicinal chemistry, N-(4-iodophenyl)-4-(trifluoromethyl)benzamide may serve various research purposes:
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As a building block in organic synthesis, particularly for the construction of more complex molecular structures through reactions at the iodine position
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In crystallographic studies to understand molecular packing and intermolecular interactions in solid-state structures
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As a model compound for investigating the influence of electron-withdrawing groups on chemical reactivity and physical properties
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In spectroscopic studies to examine the effects of substituents on NMR, IR, and other spectral characteristics
Structural Variants
N-acetyl Derivative
A notable structural variant of the compound is its N-acetyl derivative, N-(4-Iodophenyl)-4-(trifluoromethyl)benzamide, N-acetyl. This derivative features an acetyl group attached to the nitrogen atom of the amide, which significantly alters its chemical properties and reactivity. The key properties of this N-acetyl derivative are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₁F₃INO₂ |
| Molecular Weight | 433.17 g/mol |
| Exact Mass | 432.978658 g/mol |
| InChI | InChI=1S/C16H11F3INO2/c1-10(22)21(14-8-6-13(20)7-9-14)15(23)11-2-4-12(5-3-11)16(17,18)19/h2-9H,1H3 |
| InChIKey | YMQIHMRYUKWNOA-UHFFFAOYSA-N |
| SpectraBase Compound ID | 4ICnjsC7yw |
The N-acetylation fundamentally changes the amide bond characteristics. The nitrogen atom is no longer able to function as a hydrogen bond donor, which significantly alters the compound's ability to participate in hydrogen bonding networks. This modification affects its solubility profile, crystal packing behavior, and potential interactions with biological targets .
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